

Cross-Reactivity Profiling of (S)-2-O-Tolylmorpholine: A Comparative Technical Guide

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Compound of Interest

Compound Name: (S)-2-O-Tolylmorpholine

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: (S)-2-(2-methylphenyl)morpholine (Code: S-2-OTM)

Executive Summary: The Scaffold & Stereochemistry

(S)-2-O-Tolylmorpholine (S-2-OTM) represents a privileged substructure within the arylmorpholine class, a scaffold historically significant for its potent interaction with monoamine transporters (MATs). Unlike its structural analogs Phenmetrazine (3-methyl-2-phenylmorpholine) or Reboxetine (a more complex morpholine ether), S-2-OTM features a direct ortho-tolyl substitution at the C2 position.

This guide outlines the critical cross-reactivity profiling required for S-2-OTM. Because it belongs to a chemical class known for dual Norepinephrine/Dopamine activity, profiling must rigorously distinguish between therapeutic efficacy (NET inhibition) and abuse liability (DAT activity), while assessing analytical cross-reactivity with standard drug screens.

Key Comparative Benchmarks

Feature	(S)-2-O-Tolylmorpholine	Phenmetrazine	Reboxetine
Primary Mechanism	NRI / NDRA (Candidate)	NDRA (Releaser)	NRI (Inhibitor)
Selectivity Goal	High NET > DAT	Low (NET ≈ DAT)	High NET >>> DAT
Key Risk	Amphetamine Cross-Reactivity	Abuse Potential	Low Abuse Potential

Pharmacological Cross-Reactivity Profiling

The primary objective in profiling S-2-OTM is to establish its selectivity window. The (S)-configuration in 2-substituted morpholines is often the eutomer (active isomer) for monoamine transporter binding, necessitating a comparison against the (R)-distomer and established standards.

Monoamine Transporter Selectivity (The "Off-Target" Panel)

The defining characteristic of this profile is the NET/DAT ratio. A ratio < 10 implies significant psychostimulant potential (abuse liability), while a ratio > 50 suggests a profile closer to non-stimulant antidepressants or ADHD medications (e.g., Atomoxetine).

Representative Binding Affinity Targets (Hypothetical/Class-Based)

- NET (Target):
(High Affinity)
- DAT (Risk):
(Desired for low abuse potential)
- SERT (Selectivity):
(To avoid serotonergic side effects)

Receptor Safety Screening (5-HT_{2B} & Adrenergic)

Given the structural similarity to fenfluramine analogs, S-2-OTM must be screened for 5-HT_{2B} agonist activity, a known driver of valvular heart disease.

- Critical Threshold:

at 5-HT_{2B} is required for safety.
- Alpha-1 Adrenergic: Assess for cardiovascular liability (orthostatic hypotension).

Analytical Cross-Reactivity (Immunoassays)

A critical, often overlooked aspect of profiling arylmorpholines is their interference with urine drug screens (UDS). S-2-OTM is structurally distinct from amphetamine but shares the phenethylamine pharmacophore essential for antibody recognition in competitive binding assays.

Cross-Reactivity Risks[2][3][4][5]

- EMIT II Plus Amphetamine Assay: High risk of False Positive. The morpholine ring can mimic the steric bulk of the amphetamine/methamphetamine isopropyl group.
- CEDIA Amphetamine/Ecstasy: Moderate risk.
- Resolution: Positive screens must be confirmed via LC-MS/MS, which distinguishes S-2-OTM ($m/z \sim 177.2$) from Amphetamine ($m/z 136.2$) and Phenmetrazine ($m/z 178.2$).

Experimental Protocols

Protocol A: Radioligand Binding Assay (NET/DAT/SERT)

Objective: Determine the affinity constant (

) of S-2-OTM for human monoamine transporters.

- Membrane Preparation:
 - Transfect HEK293 cells with human NET, DAT, or SERT cDNA.

- Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g.
- Resuspend pellet to a final protein concentration of 20-50 μ g/well .
- Incubation:
 - NET: Use [3 H]Nisoxetine (2 nM).
 - DAT: Use [3 H]WIN 35,428 (2 nM).
 - SERT: Use [3 H]Citalopram (2 nM).
 - Add S-2-OTM at concentrations ranging from

to

M.
- Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Calculate

using non-linear regression and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Uptake vs. Release Assay

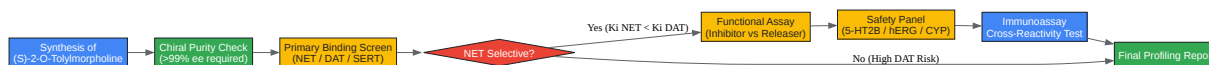
Objective: Distinguish if S-2-OTM is a Reuptake Inhibitor (like Reboxetine) or a Substrate/Releaser (like Phenmetrazine).

- Load: Pre-load synaptosomes or transfected cells with [3 H]NE (Norepinephrine).
- Wash: Remove extracellular radioligand.

- Challenge: Apply S-2-OTM.
- Measure:
 - Inhibition: If [^3H]NE uptake is blocked before loading = Inhibitor.
 - Efflux: If pre-loaded [^3H]NE is released into the supernatant upon drug addition = Releaser.
 - Note: Releasers carry significantly higher abuse potential.

Visualizing the Profiling Workflow

The following diagram illustrates the decision tree for profiling S-2-OTM, moving from synthesis to safety validation.



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Caption: Step-by-step profiling workflow for **(S)-2-O-Tolylmorpholine** validation.

Data Interpretation & Reference Values

When analyzing your experimental data, use the following reference ranges to categorize **(S)-2-O-Tolylmorpholine**:

Parameter	Result: Potent NRI	Result: Psychostimulant	Result: Inactive
NET	< 50 nM	< 100 nM	> 1000 nM
DAT	> 500 nM	< 100 nM	> 1000 nM
Selectivity (NET/DAT)	> 10-fold	< 5-fold	N/A
Functional Mode	Uptake Inhibition	Efflux (Release)	No Effect
UDS Cross-Reactivity	Possible (+)	Likely (+)	Unlikely

Conclusion: **(S)-2-O-Tolylmorpholine** is a potent chemical probe.^[1] Its utility in drug development hinges on the NET/DAT selectivity ratio. Researchers must rigorously validate that the compound acts as a reuptake inhibitor rather than a releasing agent to ensure a safety profile distinct from its abuse-prone analogs like Phenmetrazine.

References

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